Differential LogP and PSA Values for 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0) Compared to its 4-Chloro Isomer
The meta-chloro substitution pattern of 1-(3-chlorophenyl)cyclopropanecarbonitrile confers distinct lipophilicity and polarity compared to its para-chloro isomer. The target compound exhibits a LogP of 2.89518 and a Polar Surface Area (PSA) of 23.79 Ų [1]. In contrast, computational predictions for the para-chloro isomer, 1-(4-chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5), yield a consensus LogP of 2.73 and a calculated TPSA of 23.79 Ų . While the PSA values are identical, the higher LogP value for the 3-chloro derivative indicates increased lipophilicity, which may translate to enhanced membrane permeability in cellular assays [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 2.89518; PSA: 23.79 Ų |
| Comparator Or Baseline | 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5): Consensus LogP: 2.73; TPSA: 23.79 Ų |
| Quantified Difference | ΔLogP = 0.16518 (meta-chloro more lipophilic); ΔPSA = 0 Ų |
| Conditions | Computational prediction models (MolBase database for target; Bidepharm for comparator). |
Why This Matters
This quantifiable difference in LogP informs the selection of the appropriate isomer for optimizing ADME properties in lead optimization, where a slightly higher LogP may be desirable for crossing biological membranes.
- [1] MolBase. (2025). Compound Page: 1-(3-chlorophenyl)cyclopropane-1-carbonitrile, CAS 124276-32-0. Retrieved from https://qiye.molbase.cn/d501546/2914885-6533986/ View Source
